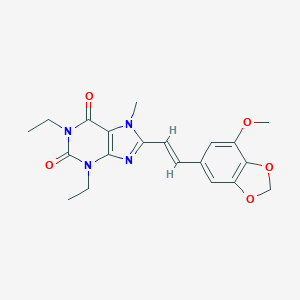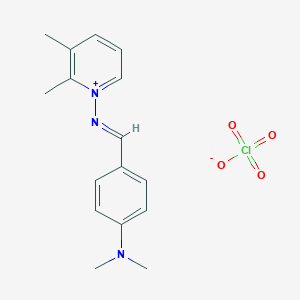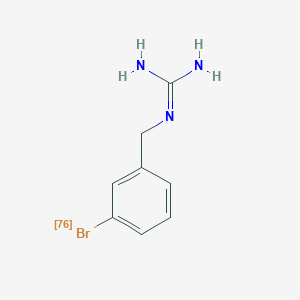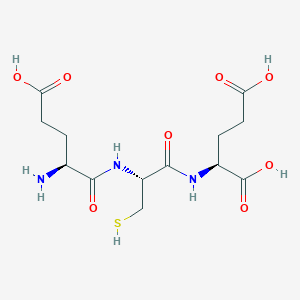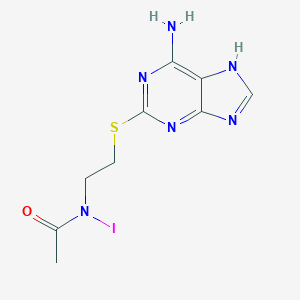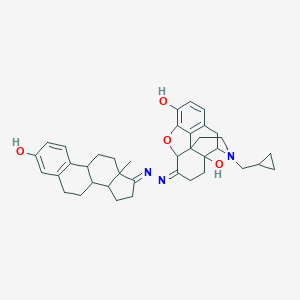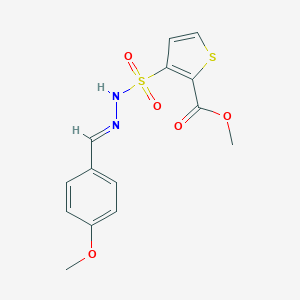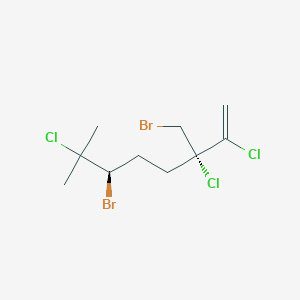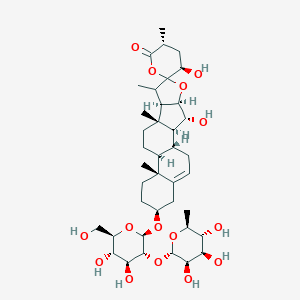
Foliumin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Foliumin is a natural plant extract that has been widely studied for its potential therapeutic applications. It is derived from the leaves of the Ginkgo biloba tree, which is native to China. Foliumin has been shown to have a number of beneficial effects on the body, including improving cognitive function, reducing inflammation, and increasing blood flow.
Wissenschaftliche Forschungsanwendungen
Identification and Characterization
Foliumin, identified as a spirosten lactone saponin, was isolated from Solanum amygdalifolium. Characterization using NMR spectroscopy, mass spectrometry, and specific chemical methods revealed its complex structure, indicating its unique chemical properties (Ferreira, Vázquez, Moyna, & Kenne, 1994).
Interaction with Other Compounds
Further research explored the interaction of foliumin with other compounds. For instance, studies focused on the impact of chitosan, a growth promoter, on plant growth and curcumin content, emphasizing the complex interactions between various natural substances and their effects on plant biology (Anusuya & Sathiyabama, 2016).
Protective Effects
The protective effects of curcumin against Furazolidone-induced DNA damage and apoptosis in human cells were examined, highlighting the potential of natural compounds like foliumin in reducing toxicity and enhancing cellular health (Dai, Li, Gong, Xiao, & Tang, 2016).
Agricultural Applications
Research in agriculture has also found relevance for foliumin. Studies on foliar feeding in crops like cotton and the effects of nutrient applications on plant growth suggest the importance of such compounds in enhancing agricultural productivity (Howard, Gwathmey, & Sams, 1998).
Enhancing Plant Nutrient Status
The influence of foliar-applied nutrients like zinc and selenium on plant growth, yield, and nutritional quality was also investigated. Such studies underline the potential of foliumin in improving plant health and yield, especially in addressing challenges like soil nutrient deficiency (Rafie, Khoshgoftarmanesh, Shariatmadari, Darabi, & Dalir, 2017).
Biofortification and Food Security
In the context of global food security, the simultaneous biofortification of crops like wheat with essential nutrients through foliar treatments, including compounds like foliumin, has been a significant area of research. This approach is seen as a promising strategy to enhance the nutritional value of staple crops in various countries (Zou, Du, Rashid, Ram, Savaşlı, Pieterse, Ortiz-Monasterio, Yazi̇ci̇, Kaur, Mahmood, Singh, Le Roux, Kuang, Onder, Kalayci, & Cakmak, 2019).
Eigenschaften
CAS-Nummer |
159126-18-8 |
|---|---|
Produktname |
Foliumin |
Molekularformel |
C19H19NO5 |
Molekulargewicht |
768.9 g/mol |
IUPAC-Name |
(1R,2S,3R,3'R,4R,5'R,7S,8R,9S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,6'-oxane]-2'-one |
InChI |
InChI=1S/C39H60O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h6,15-17,19-33,35-36,40-47H,7-14H2,1-5H3/t15-,16+,17+,19+,20-,21+,22-,23-,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1 |
InChI-Schlüssel |
HOMLVLVMIWTMDJ-OAKOKLGFSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](C2([C@H]([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |
SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
Kanonische SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
Synonyme |
3,15,23-trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside foliumin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





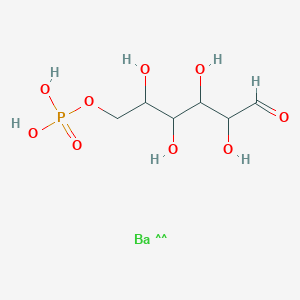
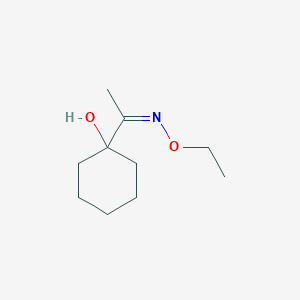
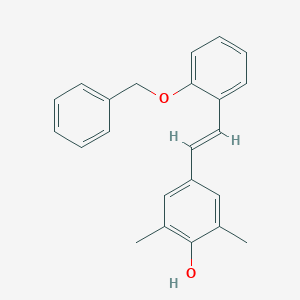
![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
